molecular formula C21H28Cl2N2O4 B5985216 N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5985216
M. Wt: 443.4 g/mol
InChI Key: WMGYQBZVONFEMV-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound that features a 1,3-benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.2ClH/c1-4-19(25-15-18-3-6-20-21(13-18)27-16-26-20)5-2-17(1)14-22-7-8-23-9-11-24-12-10-23;;/h1-6,13,22H,7-12,14-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGYQBZVONFEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCO4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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